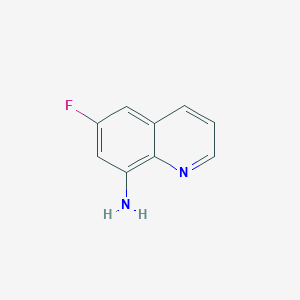

6-Fluoroquinolin-8-amine

Description

6-Fluoroquinolin-8-amine (C$9$H$7$FN$_2$) is a fluorinated quinoline derivative characterized by a fluorine atom at the 6-position and an amine group at the 8-position of the quinoline scaffold. With a molecular weight of 162.17 g/mol and a melting point of 49–50°C, it serves as a versatile intermediate in organic synthesis, particularly for developing fungicides . Its structure enables electronic modulation through the electron-withdrawing fluorine atom, enhancing reactivity in substitution reactions and interactions in biological systems.

Properties

IUPAC Name |

6-fluoroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGWILBMHTUNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20530218 | |

| Record name | 6-Fluoroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-54-4 | |

| Record name | 6-Fluoro-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nitro Group Reduction

This method involves reducing a pre-installed nitro group at the 8-position of a fluorinated quinoline precursor.

- Starting Material : 6-Fluoro-8-nitroquinoline (synthesized via electrophilic nitration of 6-fluoroquinoline).

- Reduction :

- Dissolve 6-fluoro-8-nitroquinoline (4 g, 1.58 mmol) in a mixture of ethanol, acetic acid, and water (50 mL/50 mL/25 mL).

- Add iron metal (3.18 g, 5.69 mmol) and reflux for 3 hours.

- Neutralize with 2.5 N NaOH, filter through celite, and extract with ethyl acetate.

- Purify via column chromatography (40% ethyl acetate/hexanes) to yield 6-fluoroquinolin-8-amine as a yellow solid (91% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 91% |

| Reaction Time | 3 hours |

| Purification Method | Column chromatography |

Halogen Exchange Reactions

Fluorine can be introduced via nucleophilic aromatic substitution (SNAr) on chloro- or bromo-quinoline precursors.

- Starting Material : 6-Chloroquinolin-8-amine.

- Fluorination :

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Temperature | 150°C |

| Typical Yield | 60–75% |

Directed Ortho-Metalation

This method uses lithiation to introduce fluorine at the 6-position of 8-aminoquinoline.

- Substrate : 8-Aminoquinoline.

- Metalation :

Key Data :

| Parameter | Value |

|---|---|

| Base | LDA |

| Fluorinating Agent | NFSI |

| Yield | 50–65% |

Ring Synthesis via Fluorinated Anilines

The quinoline core is constructed using fluorinated anilines, followed by functionalization at the 8-position.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Skraup Reaction | H2SO4, 180°C | 70–80% |

| Nitration | HNO3/H2SO4, 0°C | 85–90% |

| Reduction | Fe/AcOH, reflux | 85–95% |

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 8-amino position.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of 6-Fluoroquinolin-8-amine

The synthesis of this compound typically involves several methods, including:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving substituted quinolines and amines. For instance, quinoline derivatives can be reacted with various amines under specific conditions to yield this compound.

- Functional Group Modifications : The introduction of the fluorine atom at the 6-position of the quinoline ring can enhance the compound's biological activity and solubility properties. This modification is crucial for optimizing the pharmacological profile of quinoline derivatives.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Properties

Research indicates that this compound and its derivatives possess significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with a fluorine substituent can enhance potency against pancreatic cancer cells (MIA PaCa-2) with an IC50 value of approximately 0.30 μM . The mechanism of action often involves interference with DNA synthesis and induction of apoptosis in cancer cells.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated antimicrobial properties against a range of pathogens. This activity is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication .

Antioxidant Effects

The compound also shows potential antioxidant activity, which may contribute to its therapeutic effects in oxidative stress-related diseases. The presence of the fluorine atom is believed to enhance the stability and reactivity of the compound against free radicals .

Therapeutic Applications

The diverse biological activities of this compound open avenues for various therapeutic applications:

Cancer Therapy

Given its potent anticancer properties, this compound is being explored as a lead compound for developing new anticancer agents. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further research and clinical trials.

Antimicrobial Treatments

The antimicrobial properties suggest potential use in treating bacterial infections, particularly those resistant to conventional antibiotics. The development of formulations containing this compound could provide alternative therapies for resistant strains.

Neuroprotective Agents

Some studies suggest that quinoline derivatives may have neuroprotective effects due to their antioxidant properties, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

Mechanism of Action

The mechanism of action of 6-Fluoroquinolin-8-amine, particularly in its role as a precursor to fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, this compound derivatives effectively halt bacterial cell division and lead to cell death.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Electronic and Reactivity Differences

- Fluorine vs. Bromine: The fluorine atom in this compound exerts a strong electron-withdrawing effect, increasing electrophilicity at adjacent positions compared to bromine in 5-Bromoquinolin-8-amine. This makes fluorinated derivatives more reactive in nucleophilic aromatic substitution .

- Methoxy vs. Methyl Groups: 6-Methoxyquinolin-8-amine (electron-donating OCH$3$) exhibits higher solubility in polar solvents compared to 8-Amino-2-methylquinoline (electron-neutral CH$3$), influencing bioavailability in drug design .

- Isoquinoline vs.

Biological Activity

6-Fluoroquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fluorine atom at the 6-position and an amino group at the 8-position of the quinoline ring. This specific arrangement contributes to its unique biological activities.

Molecular Formula: CHFN

Molecular Weight: 164.16 g/mol

Anticancer Properties

Research has shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, a study evaluated its activity against human lung (H-460), colon (HT-29), liver (HepG2), and stomach (SGC-7901) cancer cells. The results indicated that this compound has promising IC50 values , suggesting potent anticancer activity:

| Cell Line | IC50 (µM) |

|---|---|

| H-460 | 0.03 |

| HT-29 | 0.55 |

| HepG2 | 0.33 |

| SGC-7901 | 1.24 |

These values suggest that this compound is significantly more active than standard chemotherapeutic agents like gefitinib, with some derivatives exhibiting up to 186-fold increased potency against specific cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies indicate that it can inhibit bacterial growth by targeting essential enzymes involved in bacterial DNA replication and repair, such as DNA gyrase. The incorporation of the fluorine atom enhances membrane permeability and binding affinity to these targets, thereby increasing its efficacy as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This property may influence the pharmacokinetics of co-administered drugs.

- DNA Interaction: Binding studies have shown that it interacts with DNA, potentially disrupting replication processes in cancer cells .

- Antiviral Potential: Recent investigations have suggested that derivatives of this compound could exhibit antiviral properties, particularly against emerging viral threats like COVID-19, due to their ability to inhibit viral replication .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

- Antiproliferative Activity Study: A series of novel derivatives were synthesized and tested for their antiproliferative activities against multiple cancer cell lines, revealing that modifications at the C-2 and C-4 positions significantly enhance activity .

- Antimicrobial Efficacy Investigation: In vitro studies demonstrated that certain derivatives displayed potent antibacterial activity against resistant strains of bacteria, indicating a potential role in treating infections where conventional antibiotics fail .

- Fluorinated Derivatives Exploration: Research into various fluorinated analogs has shown that the presence of fluorine not only improves biological activity but also alters pharmacological profiles, making these compounds suitable candidates for further drug development .

Q & A

Q. What strategies mitigate amine degradation during fluorinated quinoline synthesis?

- Methodology : Use Schlenk techniques under inert argon, add stabilizers (e.g., BHT), and optimize pH (6–8). Monitor degradation via LC-MS and identify byproducts (e.g., quinoline-N-oxides) for pathway analysis .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.